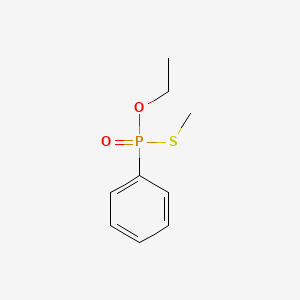
7-Chloro-3-(4-methylphenyl)-2H-1,2,4-benzoxadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-(4-methylphenyl)-2H-1,2,4-benzoxadiazine is a heterocyclic compound that belongs to the class of benzoxadiazines. These compounds are characterized by a benzene ring fused with a 1,2,4-oxadiazine ring. The presence of a chlorine atom at the 7th position and a 4-methylphenyl group at the 3rd position makes this compound unique. Benzoxadiazines have been studied for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(4-methylphenyl)-2H-1,2,4-benzoxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with 2-chlorobenzoyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-3-(4-methylphenyl)-2H-1,2,4-benzoxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
7-Chloro-3-(4-methylphenyl)-2H-1,2,4-benzoxadiazine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 7-Chloro-3-(4-methylphenyl)-2H-1,2,4-benzoxadiazine involves its interaction with specific molecular targets and pathways. For instance, it has been found to increase lysosome activity, which can attenuate the accumulation of certain proteins in vitro . This suggests its potential role in modulating cellular processes and pathways related to protein degradation and autophagy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chloro-3-(4-chlorophenyl)-2H-1,2,4-benzoxadiazine
- 7-Chloro-3-(4-methoxyphenyl)-2H-1,2,4-benzoxadiazine
- 7-Chloro-3-(4-nitrophenyl)-2H-1,2,4-benzoxadiazine
Uniqueness
7-Chloro-3-(4-methylphenyl)-2H-1,2,4-benzoxadiazine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Propriétés
Numéro CAS |
54367-80-5 |
|---|---|
Formule moléculaire |
C14H11ClN2O |
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
7-chloro-3-(4-methylphenyl)-2H-1,2,4-benzoxadiazine |
InChI |
InChI=1S/C14H11ClN2O/c1-9-2-4-10(5-3-9)14-16-12-7-6-11(15)8-13(12)18-17-14/h2-8H,1H3,(H,16,17) |
Clé InChI |
CBJIRGCKFYUVJK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)ON2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


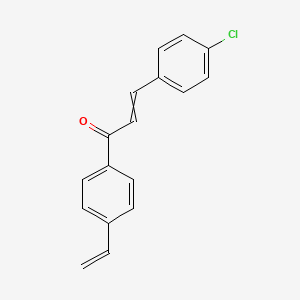

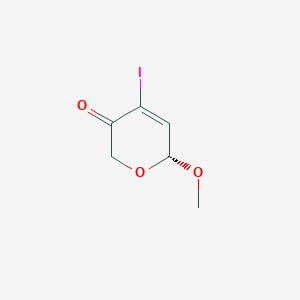
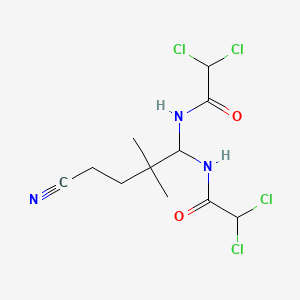


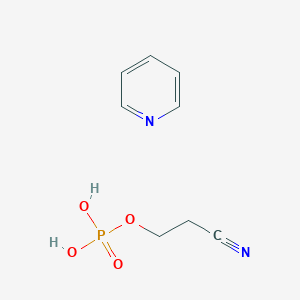

![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)
![5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14628483.png)
![7-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14628487.png)

